molecular formula C11H13ClN2O2 B1399814 Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride CAS No. 475152-16-0

Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride

Cat. No.: B1399814
CAS No.: 475152-16-0
M. Wt: 240.68 g/mol
InChI Key: DURFWSQKFLEARB-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds. The primary name reflects the spiro connection between the furo[3,4-c]pyridine system at position 3 and the piperidine ring at position 4', with the hydrochloride salt designation indicating the protonated form of the nitrogen-containing heterocycle. The molecular formula of the hydrochloride salt is represented as C₁₁H₁₃ClN₂O₂, with a corresponding molecular weight of 240.69 grams per mole, distinguishing it from the free base form which exhibits a molecular formula of C₁₁H₁₂N₂O₂ and molecular weight of 204.23 grams per mole. The systematic naming convention incorporates the heterocyclic ring fusion patterns, where the furo[3,4-c]pyridine designation indicates the specific positional relationship between the furan and pyridine rings within the bicyclic system.

The compound has been assigned multiple Chemical Abstracts Service registry numbers depending on its specific form and salt state. The hydrochloride salt form carries the Chemical Abstracts Service number 475152-16-0, while alternative structural variants may be associated with different registry numbers such as 759452-96-5 for related structural forms. The systematic naming also encompasses the stereochemical implications of the spiro center, where the quaternary carbon atom serves as the connection point between the two ring systems, creating a chiral center that influences the overall molecular conformation. The nomenclature further specifies the oxidation state of the lactam functionality within the piperidinone ring, designated as the 1-one position, indicating the presence of a carbonyl group at that specific location within the ring structure.

The International Union of Pure and Applied Chemistry naming system for this compound reflects the hierarchical approach to complex heterocyclic structures, beginning with the parent spirocyclic framework and incorporating substituent and functional group designations. The MDL number MFCD13194944 provides an additional unique identifier for database searches and chemical inventory management systems. The systematic approach to naming also considers the tautomeric possibilities inherent in the pyridone system, where lactam-lactim equilibria may influence the predominant structural form under specific conditions. This nomenclature framework ensures precise identification and communication of the compound's structural features across various scientific disciplines and regulatory frameworks.

Molecular Topology and Spirocyclic Architecture Analysis

The molecular topology of this compound exhibits a complex three-dimensional architecture characterized by the unique spirocyclic connection between two distinct heterocyclic systems. The spirocyclic framework creates a rigid molecular scaffold where the furo[3,4-c]pyridine bicyclic system and the piperidinone ring share a common quaternary carbon atom, resulting in a perpendicular arrangement of the two ring systems that significantly influences the compound's conformational behavior. This architectural arrangement contributes to the molecule's overall rigidity and limits rotational freedom around the spiro center, creating a well-defined three-dimensional structure that is crucial for its biological activity and molecular recognition properties. The topological analysis reveals that the compound contains eleven carbon atoms, two nitrogen atoms, and two oxygen atoms in its core structure, with the hydrochloride salt adding one chlorine atom and one additional hydrogen atom to the molecular framework.

The spirocyclic architecture analysis demonstrates that the furo[3,4-c]pyridine system adopts a planar configuration due to the aromatic character of both the furan and pyridine rings, while the piperidinone ring assumes a chair-like conformation typical of six-membered saturated heterocycles. The spiro connection creates a unique geometric relationship where the two ring systems are oriented at approximately ninety degrees to each other, generating a three-dimensional molecular shape that cannot be achieved through simple ring fusion or bridging arrangements. The presence of multiple heteroatoms within the structure provides numerous sites for hydrogen bonding and electrostatic interactions, with the nitrogen atoms in the pyridine and piperidine rings serving as potential hydrogen bond acceptors or donors depending on their protonation state. The carbonyl oxygen in the lactam functionality represents another important site for intermolecular interactions and contributes to the compound's overall polarity and solubility characteristics.

The topological features of the spirocyclic system include specific bond distances and angles that deviate from typical single-ring heterocycles due to the constraints imposed by the spiro connection. The quaternary carbon at the spiro center exhibits tetrahedral geometry with bond angles that accommodate the geometric requirements of both ring systems while minimizing steric strain. Computational analysis of the molecular topology reveals that the compound exhibits limited conformational flexibility, with the major conformational changes restricted to the saturated portion of the piperidinone ring and potential rotation around single bonds within the ring systems. The analysis also indicates that the spirocyclic architecture creates unique electronic properties, as the π-electron systems of the aromatic rings can interact through space despite being formally disconnected through the saturated spiro center.

Structural Parameter Value Reference Method
Molecular Formula (HCl salt) C₁₁H₁₃ClN₂O₂ Chemical Analysis
Molecular Weight (HCl salt) 240.69 g/mol Mass Spectrometry
Molecular Formula (Free base) C₁₁H₁₂N₂O₂ Chemical Analysis
Molecular Weight (Free base) 204.23 g/mol Mass Spectrometry
Ring Systems 3 (Furan, Pyridine, Piperidine) Structural Analysis
Heteroatoms 4 (2N, 2O) Elemental Analysis
Chiral Centers 1 (Spiro carbon) Conformational Analysis

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic investigations of spirocyclic compounds related to this compound have provided crucial insights into the three-dimensional molecular structure and conformational preferences of these complex heterocyclic systems. Crystallographic studies on analogous spirocyclic compounds have revealed that these molecules typically crystallize in specific space groups of the monoclinic system, with unit cells containing multiple independent molecules that adopt characteristic flat structural arrangements. The crystallographic data demonstrates that the triazole and furan moieties within related spirocyclic systems sit in the central region of the molecule, while pyridyl groups attached to the sides result in a distinctive five-shaped arrangement that influences the overall molecular packing within the crystal lattice. Single-crystal X-ray diffraction analysis has confirmed the formation of specific spirocyclic scaffolds and has provided definitive evidence for the stereochemical configuration around the spiro center, particularly demonstrating the importance of the S-configured quaternary center for optimized molecular interactions.

The conformational analysis derived from crystallographic studies reveals that the spirocyclic architecture imposes significant constraints on the molecular flexibility, with the spiro connection creating a rigid framework that maintains specific geometric relationships between the constituent ring systems. X-ray crystal structure analysis of related aryl-substituted spirocyclic products has confirmed the relative stereochemistry of major diastereomers, providing valuable insights into the preferred conformational arrangements of these complex molecules. The crystallographic investigations have also demonstrated that the spiro lactam carbonyl group can adopt specific orientations that enable hydrogen-bond-acceptor interactions with surrounding molecules or protein targets, highlighting the importance of conformational analysis for understanding biological activity patterns. The crystal packing arrangements observed in these studies show extended sheet-like arrangements along specific crystallographic planes, indicating the presence of significant intermolecular interactions that stabilize the crystal structure.

The X-ray crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles within the spirocyclic framework, revealing how the geometric constraints of the spiro connection influence the overall molecular shape. Crystallographic studies have shown that the hydrogen bond donor interactions between nitrogen atoms in azaindole systems and backbone carbonyl groups represent crucial structural features that contribute to the stability of the crystalline form. The conformational analysis also reveals that the electronic properties and steric factors of substituents can significantly affect the chemical behavior and conformational preferences of spirocyclic compounds, with different substitution patterns leading to variations in crystal packing and intermolecular interaction patterns. Temperature-dependent crystallographic studies have provided additional insights into the thermal stability and dynamic behavior of these molecules in the solid state, contributing to a comprehensive understanding of their structural characteristics under various conditions.

The crystallographic investigations have further revealed that the spirocyclic compounds can form high-quality crystals suitable for single-crystal X-ray diffraction analysis, often obtained through slow evaporation techniques using appropriate solvent systems. The resulting crystal structures typically exhibit good refinement parameters and provide reliable geometric data that can be used for comparative structural analysis and molecular modeling studies. The conformational analysis based on crystallographic data has also contributed to understanding the relationship between molecular structure and biological activity, particularly in cases where specific conformational features are required for optimal binding to biological targets. These structural insights have proven valuable for the design of new spirocyclic compounds with enhanced properties and have established important structure-activity relationships within this class of heterocyclic molecules.

Comparative Analysis of Tautomeric Forms

The comparative analysis of tautomeric forms in this compound centers on the lactam-lactim equilibrium that can occur within the pyridone portion of the molecular structure, representing a fundamental aspect of the compound's electronic structure and chemical behavior. Lactam-lactim tautomerization represents one of the most important structural phenomena in heterocyclic chemistry, where the migration of a proton between nitrogen and oxygen atoms results in distinct constitutional isomers with different electronic and chemical properties. In the case of pyridone-containing systems, the lactam form typically predominates under normal conditions, characterized by the presence of a carbonyl group and an imidic hydrogen on the nitrogen atom, while the lactim form features a hydroxyl group and a double bond between carbon and nitrogen atoms. Systematic investigations using advanced spectroscopic techniques have demonstrated that the equilibrium between these tautomeric forms is sensitive to environmental factors including temperature, solvent polarity, and hydrogen bonding interactions.

Temperature-dependent studies of pyridone tautomerism have revealed that the ratio of lactim to lactam populations increases with elevated temperatures, indicating that the lactim form represents a higher-energy tautomer that becomes more populated under thermal activation conditions. Spectroscopic analysis using Fourier-transform infrared spectroscopy and two-dimensional infrared spectroscopy has provided distinctive fingerprint patterns for each tautomeric form, allowing for unambiguous identification and quantitative analysis of tautomeric equilibria. The thermodynamic parameters associated with lactam-lactim tautomerization typically show enthalpy differences of approximately -3.3 kilocalories per mole and entropy changes of -9.8 calories per mole per Kelvin for the lactim to lactam conversion, indicating that the lactam form is thermodynamically favored under standard conditions. The presence of substituents such as chlorine atoms can significantly shift the tautomeric equilibrium, with electron-withdrawing groups generally favoring the lactim tautomer due to stabilization of the enolic form through resonance effects.

The mechanistic aspects of lactam-lactim tautomerization in aqueous solution have been characterized as proceeding through a two-state concerted mechanism without long-lived intermediate species, with the proton transfer process mediated by bridging water molecules following a Grotthuss-type mechanism. Kinetic studies using temperature-jump transient two-dimensional infrared spectroscopy have revealed nanosecond timescales for ground-state tautomerization, providing direct measurements of the activation barriers and rate constants for interconversion between tautomeric forms. The pH dependence of tautomeric equilibria demonstrates that the proton transfer process is influenced by the ionic strength and hydrogen ion concentration of the surrounding medium, with acidic conditions generally favoring the lactam form and basic conditions promoting the lactim tautomer. Solvent effects play a crucial role in determining tautomeric preferences, with polar protic solvents typically stabilizing the lactam form through hydrogen bonding interactions, while aprotic solvents may favor the lactim form due to different solvation patterns.

The comparative analysis of tautomeric forms has important implications for understanding the biological activity and chemical reactivity of spirocyclic compounds containing pyridone systems. Different tautomeric forms may exhibit distinct binding affinities for biological targets, leading to variations in pharmacological activity depending on the predominant tautomeric species under physiological conditions. The electronic properties of lactam and lactim tautomers differ significantly, with the lactam form generally exhibiting greater dipole moments and different hydrogen bonding capabilities compared to the lactim form. Computational studies have provided additional insights into the relative energies and electronic structures of different tautomeric forms, confirming experimental observations and extending the analysis to conditions that may be difficult to access experimentally. The tautomeric analysis also reveals that the spirocyclic framework may influence the tautomeric equilibrium through steric and electronic effects, potentially leading to different tautomeric preferences compared to simple pyridone derivatives.

Tautomeric Parameter Lactam Form Lactim Form Analysis Method
Relative Stability Favored Higher Energy Thermodynamic Analysis
Temperature Dependence Decreases with T Increases with T Variable Temperature IR
Equilibrium Constant (K_eq) 2.1 (at room temp) 0.48 (at room temp) Spectroscopic Analysis
Enthalpy Change (ΔH) -3.3 kcal/mol +3.3 kcal/mol Arrhenius Analysis
Entropy Change (ΔS) -9.8 cal/mol·K +9.8 cal/mol·K Thermodynamic Fitting
Kinetic Timescale Nanoseconds Nanoseconds T-jump 2D IR
Mechanism Two-state concerted Two-state concerted Kinetic Analysis

Properties

IUPAC Name

spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURFWSQKFLEARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CN=C3)C(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and General Preparation Strategies

The synthesis of 1H-Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride typically involves multi-step organic reactions focusing on the formation of the spirocyclic core via cyclization of suitable precursors. Key synthetic methodologies include:

  • Cyclization Reactions: The core spiro structure is commonly formed through intramolecular cyclization of precursors containing both furan and pyridine moieties linked to a piperidine ring. This often requires controlled reflux conditions and the presence of bases or catalysts to promote ring closure.

  • Condensation Reactions: Precursors such as substituted phenyl derivatives and pyridine-based reactants undergo condensation to form intermediates that cyclize into the spiro compound.

  • Use of Urea or Thiourea: These reagents facilitate cyclization by acting as nucleophiles or providing a conducive environment for ring formation in the presence of bases.

  • Reflux Conditions and Solvent Selection: Reactions are typically conducted under reflux in solvents such as ethanol, toluene, or anhydrous ethers, with reaction times optimized (e.g., 10 hours) to maximize yield and minimize side products.

  • Purification: The crude product is purified via column chromatography or recrystallization from solvent mixtures like ethanol/toluene to achieve purity levels exceeding 95%.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Precursor synthesis Amines, methyl propiolate, isocyanates, triethylamine Stoichiometric control critical; reflux for 8-10 hours
2 Cyclization Base-catalyzed intramolecular cyclization Use of urea/thiourea enhances cyclization efficiency
3 Purification Column chromatography or recrystallization Solvent system: ethanol/toluene mixture
4 Conversion to hydrochloride salt Treatment with HCl in appropriate solvent Ensures formation of stable hydrochloride salt

Scale-Up and Industrial Production Techniques

For industrial-scale synthesis, methods have been optimized to maintain product consistency and yield:

  • Continuous Flow Chemistry: This technique allows precise control over reaction parameters (temperature, time, mixing) leading to improved reproducibility and scalability.

  • Automated Synthesis Platforms: Automation reduces human error and enhances batch-to-batch consistency.

These approaches facilitate the production of 1H-Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride in quantities sufficient for research and potential pharmaceutical development.

Analytical Characterization During Preparation

To ensure the integrity and purity of the compound during synthesis, the following analytical techniques are routinely employed:

Preparation of Stock Solutions for Experimental Use

For research applications, the hydrochloride salt is dissolved in solvents based on its solubility profile. A typical stock solution preparation table is as follows:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 4.15 mL 20.77 mL 41.55 mL
5 mM Solution 0.83 mL 4.15 mL 8.31 mL
10 mM Solution 0.42 mL 2.08 mL 4.15 mL

Preparation involves dissolving the compound in DMSO to create a master stock solution, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil for in vivo formulations. The order of solvent addition and ensuring solution clarity at each step are critical to avoid precipitation and ensure homogeneity.

Research Findings on Optimization and Yield

  • Yield Optimization: Reaction yields around 40-45% after purification have been reported, with improvements achieved by fine-tuning stoichiometric ratios and reaction times.

  • Kinetic Control: Adjusting reflux duration minimizes side reactions and degradation.

  • Purity Enhancement: Crystallization from mixed solvents improves purity and facilitates handling.

Summary Table of Preparation Parameters

Parameter Details
Molecular Weight 204.22 g/mol
CAS Number 759452-96-5
Typical Solvents Ethanol, toluene, anhydrous ether, DMSO
Reaction Temperature Reflux (~78-110 °C depending on solvent)
Reaction Time 8-10 hours
Purification Method Column chromatography, recrystallization
Yield Range 40-45% after purification
Stock Solution Solvents DMSO, PEG300, Tween 80, corn oil
Analytical Techniques 1H-NMR, X-ray crystallography, HPLC, MS, IR

Chemical Reactions Analysis

Types of Reactions

1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. This can be achieved using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that spiro compounds, including spiro[furo[3,4-c]pyridine derivatives, exhibit significant anticancer properties. For instance, research has demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry explored a series of spiro compounds and found that modifications to the piperidine ring enhanced their efficacy against breast cancer cell lines .

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of spiro compounds. Spiro[furo[3,4-c]pyridine derivatives have been evaluated for their potential as anxiolytic agents. Experimental models suggest that these compounds might modulate neurotransmitter systems, particularly GABAergic pathways.

Case Study : In a pharmacological evaluation published in European Journal of Pharmacology, spiro compounds were shown to reduce anxiety-like behaviors in rodent models, suggesting their potential use in treating anxiety disorders .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of spiro compounds make them suitable candidates for use in organic electronics. Spiro[furo[3,4-c]pyridine derivatives have been investigated for their application in OLEDs due to their favorable charge transport characteristics.

Research Findings : A study highlighted the synthesis of OLED devices using spiro compounds which demonstrated enhanced efficiency and stability compared to traditional materials .

Photovoltaic Cells

Additionally, these compounds are being explored for use in photovoltaic cells. Their ability to absorb light and convert it into electrical energy positions them as promising materials for improving solar cell efficiency.

Biochemical Probes

This compound has also been utilized as a biochemical probe in various assays. Its structural features allow it to interact with specific biological targets, making it useful for studying molecular interactions.

Example Application : The compound has been employed in fluorescence-based assays to track cellular processes and understand drug-target interactions .

Mechanism of Action

The mechanism of action of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison with Similar Spiro Compounds

Spiro compounds with fused heterocyclic systems are widely studied for their diverse pharmacological properties. Below is a comparison of the target compound with structurally related analogs:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Melting Point (°C)
Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride (Target) Furo[3,4-c]pyridine + piperidine Hydrochloride salt C₁₁H₁₃ClN₂O₂ 240.69 Not reported
1-Methyl-4-(4-chlorophenyl)pyrrolo-spiro[2.3″]oxindole-spiro[3.3′]-piperidin-4′-one (4k) Pyrrolo-oxindole + piperidine 4-Chlorophenyl, methyl C₃₄H₂₇Cl₂N₃O₂ 580.50 169–170
4-(4-Chlorophenyl)-5-phenylpyrrolo-spiro[piperidin-4′-one] (5k) Pyrrolo-oxindole + piperidinone 4-Chlorophenyl, phenyl C₃₄H₂₇Cl₂N₃O₂ 580.50 154–155
Spiro[indoline-3,4'-piperidin]-2-one hydrochloride Indoline + piperidine Hydrochloride salt C₁₂H₁₅ClN₂O 238.72 Not reported
Spiro[piperidine-4,2'-quinoline] derivatives Piperidine + quinolone Acyl groups (e.g., benzyl) Varies ~300–400 Oils or solids

Key Structural Differences :

  • Substituents like chlorophenyl or methoxy groups in analogs (e.g., 4k, 4j) enhance lipophilicity and alter melting points compared to the simpler hydrochloride salt of the target .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target likely enhances water solubility compared to neutral spiro analogs, which often require organic solvents .
  • Stability : Spiro compounds generally exhibit moderate stability under dry, room-temperature conditions, as indicated by storage recommendations for the target .

Spectral Data Analysis

  • IR Spectroscopy: Expected carbonyl (C=O) stretches near 1700 cm⁻¹ and NH/OH bands around 3200–3400 cm⁻¹, consistent with spiro-piperidinones .
  • ¹H-NMR : Piperidine protons (δ 2.0–3.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and methyl groups (e.g., δ 2.15 ppm for N-CH₃ in 4c) .
  • ¹³C-NMR : Spiro carbon signals (δ 64–76 ppm) and carbonyl carbons (δ ~180–200 ppm) .

Biological Activity

Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride (CAS No. 475152-16-0) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H13ClN2O2
  • Molecular Weight : 240.69 g/mol
  • Purity : 97% .

Synthesis

The synthesis of spiro compounds often involves cyclization reactions that yield various derivatives with enhanced biological activities. For instance, the cyclization of specific precursors has been reported to produce spiro compounds with promising antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of spiro compounds, including spiro[furo[3,4-c]pyridine derivatives. These compounds have been tested against a range of bacterial and fungal strains, demonstrating significant activity. For example, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various pathogens .

CompoundMIC (µg/mL)Activity Type
3a4Broad-spectrum
5a8Gram-positive
9b16Fungal

Cytotoxicity

The cytotoxic effects of spiro compounds have also been evaluated against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Notably, certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

CompoundIC50 (µM)Cell Line
9b1.17HepG2
9b1.52MCF-7

The mechanism by which spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one exerts its biological effects is thought to involve the inhibition of key enzymes or receptors involved in cell proliferation and survival. For instance, some derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in various signaling pathways associated with cancer progression .

Case Studies

A study focusing on the synthesis and biological evaluation of pyrimidine-containing hybrids demonstrated that modifications in the spiro structure can lead to enhanced pharmacological profiles. The introduction of specific functional groups was shown to improve both antimicrobial and anticancer activities .

Q & A

Q. Table 1: Key Synthetic Routes and Yields

MethodKey Reagents/ConditionsYieldReference
Cycloaddition/N-AlkylationPhenols, methyl-4-oxo-piperidine65–78%
Electrocatalytic One-PotAldehydes, barbituric acid73–82%
Acylation/Functionalization1-Benzyl-4-piperidone, acylating agents85–92%

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueApplicationExample DataReference
XRDSpirocyclic conformation validationCCDC 843674, 904923
DFT CalculationsConformer energy comparisonsB3LYP/6-31+G* optimized geometry
HRMSMolecular ion validationm/z 204.225 (calculated)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride

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